N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3S2/c1-21-13(6-7-22-10-13)9-18-23(19,20)8-11-2-4-12(5-3-11)14(15,16)17/h2-5,18H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQTUXCVYUCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of the methoxytetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethylphenyl group is then introduced via electrophilic aromatic substitution or other suitable methods. Finally, the methanesulfonamide group is attached through nucleophilic substitution reactions, often using sulfonyl chlorides and amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.
Substitution: The trifluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Substituted aromatic compounds with modified functional groups.
Scientific Research Applications
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Heterocyclic Motifs
a. N-(3-(((3S,4R)-6-((5,6-Difluoro-1,3-Benzothiazol-2-yl)Methoxy)-2,4-Dihydroxy-Chroman-3-yl)Methyl)-4-Methoxy-Phenyl)-1,1,1-Trifluoro-Methanesulfonamide
- Structural Features : Contains a chroman (benzopyran) ring, a benzothiazole substituent, and a trifluoromethanesulfonamide group.
- The thiolane ring in the target compound may confer distinct stereoelectronic effects compared to the chroman ring, influencing solubility and metabolic stability.
b. N-[(2S,3R)-3-Hydroxy-4-[N-(2-Methylpropyl)-4-Aminobenzenesulfonamido]-1-Phenylbutan-2-yl]-1-[(3S)-Oxolan-3-yloxy]Methanimidic Acid
- Structural Features: A complex sulfonamide with an oxolane (tetrahydrofuran) ring and an aminophenyl group.
- Comparison: The oxolane ring (oxygen-based) vs. thiolane (sulfur-based) alters polarity and ring puckering dynamics. Sulfur’s larger atomic radius may enhance lipophilicity in the target compound. The 4-aminobenzenesulfonamide in this analog contrasts with the trifluoromethylphenyl group in the target, suggesting divergent biological targets (e.g., antibacterials vs. CNS agents).
Trifluoromethyl-Substituted Amides
a. Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Structural Features : A benzamide pesticide with a trifluoromethyl group.
- Comparison: Amide vs. Both compounds utilize the trifluoromethyl group to enhance lipid membrane penetration, but the thiolane in the target may improve metabolic resistance compared to flutolanil’s isopropoxy group.
b. (1S)-1-(4-([3-(Trifluoromethyl)Phenyl]Methoxy)Phenyl)Propylamine
- Structural Features : A propylamine derivative with a trifluoromethylphenylmethoxy group.
- Comparison :
- The absence of a sulfonamide in this compound limits its capacity for enzymatic inhibition compared to the target.
- The trifluoromethylphenyl group is a shared feature, but its placement on a methoxy-linked phenyl ring vs. a sulfonamide may direct it toward adrenergic or serotoninergic pathways.
Simplified Sulfonamide Analogs
N-(3-(Hydroxymethyl)Phenyl)Ethanesulfonamide
- Structural Features : A basic sulfonamide with a hydroxymethylphenyl group.
- Comparison :
- The target’s trifluoromethylphenyl and thiolane groups introduce steric bulk and electron-withdrawing effects absent in this simpler analog.
- The hydroxymethyl group in the analog may enhance aqueous solubility, whereas the target’s trifluoromethyl and thiolane likely prioritize blood-brain barrier penetration.
Structural and Functional Implications
Table 1: Key Comparative Features
*Estimated based on structural formulas.
Research Findings and Trends
- Trifluoromethyl Group : Ubiquitous in agrochemicals and pharmaceuticals for enhancing bioavailability and resistance to oxidative metabolism .
- Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), favoring interactions with basic residues in enzyme active sites .
- Heterocyclic Rings : Thiolane’s sulfur atom may confer radical scavenging properties, while oxolane/chroman rings prioritize hydrogen-bonding networks .
Biological Activity
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₅H₁₄F₃N₃O₂S
- Molecular Weight : 355.35 g/mol
The presence of the trifluoromethyl group and the methanesulfonamide functional group suggests potential interactions with various biological targets.
Antidepressant Activity
Recent studies indicate that compounds with similar structural features may exhibit antidepressant-like effects. For instance, a study on related compounds demonstrated modulation of serotonergic and noradrenergic systems, which are critical in mood regulation. The antidepressant-like effects were evaluated using behavioral tests such as the forced swimming test (FST) and tail suspension test (TST), showing significant results at specific dosages .
Case Study 1: Antidepressant-Like Effects
A study focusing on a structurally similar compound highlighted its antidepressant-like effects in mice. The compound was administered at varying doses, revealing significant efficacy in reducing depressive behaviors. The mechanism was associated with the modulation of serotonin receptors, particularly 5-HT1A and 5-HT3 .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of sulfonamide derivatives has shown that modifications to the aromatic rings can enhance biological activity. Compounds with trifluoromethyl substitutions often exhibit increased potency against various biological targets, which may be relevant for this compound.
Biological Activity Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
